molecular formula C7H5ClF3NO B1314244 2-Chloro-5-(trifluoromethoxy)aniline CAS No. 331-26-0

2-Chloro-5-(trifluoromethoxy)aniline

Cat. No. B1314244
CAS RN: 331-26-0
M. Wt: 211.57 g/mol
InChI Key: BRHNMISYMABKDU-UHFFFAOYSA-N
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Description

2-Chloro-5-(trifluoromethoxy)aniline is a chemical compound with the molecular formula C7H5ClF3NO . It is a liquid that ranges in color from clear to yellow to orange .


Synthesis Analysis

The synthesis of similar compounds like 3-chloro-4-[1,1,2-trifluoro-2-(trifluoromethoxy)-ethoxy]aniline has been explored. This process involves high pressure hydrolysis and reduction reactions, followed by an addition reaction with perfluoro-vinyl-perfluoro-methyl ether.


Molecular Structure Analysis

The molecular weight of 2-Chloro-5-(trifluoromethoxy)aniline is 211.57 . The InChI code for this compound is 1S/C7H5ClF3NO/c8-5-2-1-4(3-6(5)12)13-7(9,10)11/h1-3H,12H2 .


Physical And Chemical Properties Analysis

2-Chloro-5-(trifluoromethoxy)aniline is a liquid with a density of 1.428 g/mL at 25 °C . The refractive index n20/D is 1.499 (lit.) .

Scientific Research Applications

Vibrational Spectra and Quantum Chemical Studies

Karthick, Balachandran, Perumal, and Nataraj (2013) conducted a study on the vibrational characteristics of 2-chloro-5-(trifluoromethyl) aniline, highlighting the impact of the chlorine substituent on its vibrational wavenumbers. They employed density functional theory (DFT) calculations to analyze the molecule's optimized geometry, vibrational wavenumbers, and various molecular orbital calculations, including natural bond orbitals (NBOs) and HOMO-LUMO energy gap analysis. Their research provides insights into the electron density delocalization within the molecule and its thermodynamic parameters, offering foundational knowledge for further applications in material science and chemistry (Karthick, Balachandran, Perumal, & Nataraj, 2013).

Synthetic Process of Novel Pesticides

Liu An-chan (2015) detailed a synthetic process for novel pesticides using 2-chloro-5-(trifluoromethoxy)aniline as an intermediate. The process described the nitration, reduction, and chlorination steps leading to the creation of bistrifluron, a compound with potent growth-retarding activity against pests. This study emphasizes the chemical's role in developing agrochemicals and its feasibility for industrial production (Liu An-chan, 2015).

Synthesis of Aniline Derivatives

Wen Zi-qiang (2007) explored the synthesis of 3-chloro-4-[1,1,2-trifluoro-2-(trifluoromethoxy)-ethoxy] aniline, starting from 3,4-dichloronitrobenzene. The study highlighted the high yield and environmental friendliness of the process, indicating the potential for synthesizing aniline derivatives with complex structures for various applications, including pharmaceuticals and functional materials (Wen Zi-qiang, 2007).

Synthesis of Insecticide Novaluron

Another study by Wen Zi-qiang (2008) focused on synthesizing the insecticide Novaluron using 2-chloro-5-(trifluoromethoxy)aniline as a precursor. The research detailed a multi-step synthesis process culminating in a compound showing significant pesticidal activity, underscoring the utility of 2-chloro-5-(trifluoromethoxy)aniline in the development of new agrochemicals (Wen Zi-qiang, 2008).

Safety And Hazards

This compound is considered hazardous. It causes skin irritation and serious eye irritation. It may also cause respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled . It is recommended to use only outdoors or in a well-ventilated area, and to avoid breathing dust/fume/gas/mist/vapors/spray .

properties

IUPAC Name

2-chloro-5-(trifluoromethoxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClF3NO/c8-5-2-1-4(3-6(5)12)13-7(9,10)11/h1-3H,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRHNMISYMABKDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1OC(F)(F)F)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20542836
Record name 2-Chloro-5-(trifluoromethoxy)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20542836
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-5-(trifluoromethoxy)aniline

CAS RN

331-26-0
Record name 2-Chloro-5-(trifluoromethoxy)benzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=331-26-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-5-(trifluoromethoxy)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20542836
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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